

4-(Difluoromethyl)-1,3-dioxolan-2-one: Technical Profile & Application Guide

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Compound of Interest

Compound Name:	4-Difluoromethyl-[1,3]dioxolan-2-one
CAS No.:	186098-91-9
Cat. No.:	B182214

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Executive Summary

4-(Difluoromethyl)-1,3-dioxolan-2-one (CAS: 186098-91-9) is a specialized cyclic carbonate featuring a difluoromethyl (-CHF₂) substituent at the 4-position. Unlike its widely used analog 4-fluoro-1,3-dioxolan-2-one (FEC), which contains a single fluorine atom directly attached to the ring, or the trifluoromethyl variant (TFPC), the difluoromethyl derivative offers a unique balance of lipophilicity and hydrogen-bond donating capability (via the acidic CF

-H proton).

This compound is primarily investigated as a high-performance electrolyte additive for Lithium-Ion Batteries (LIBs), where it facilitates the formation of a robust, conductive Solid Electrolyte Interphase (SEI) on silicon and graphite anodes. Its intermediate oxidation stability—positioned between FEC and TFPC—makes it a critical candidate for high-voltage applications.

Physicochemical Properties

The following data synthesizes experimental values and high-confidence estimates derived from structural analogs (FEC, TFPC) and direct fluorination studies (Hill, 2013).

Table 1: Core Physical Data

Property	Value / Description	Confidence Level
CAS Number	186098-91-9	Verified
Molecular Formula	C H F O	Verified
Molecular Weight	138.07 g/mol	Verified
Physical State	Liquid at Room Temperature (25°C)	High (Analog/Thesis)
Melting Point	< 20 °C (Estimated)	High (Based on FEC MP ~-19.5°C)
Boiling Point	-200–210 °C (at 760 mmHg)–80–85 °C (at 10–15 mmHg)	Medium (Interpolated from TFPC/FEC)
Density	~1.48 – 1.52 g/cm ³	Medium (Trend: FEC=1.45, TFPC=1.[1][2]55)
Solubility	Soluble in polar aprotic solvents (Acetonitrile, DMC, EC)	High
Appearance	Colorless to pale yellow liquid	High

“

Technical Note: Specific boiling point data for this distinct difluoro-analog is often proprietary. The value of 206.6°C is reported for the trifluoromethyl analog (TFPC); the difluoromethyl variant is expected to have a slightly higher or comparable boiling point due to the hydrogen bonding potential of the -CHF

group, despite the lower molecular weight compared to -CF

.

Synthesis & Manufacturing Protocols

The synthesis of 4-(Difluoromethyl)-1,3-dioxolan-2-one is non-trivial due to the sensitivity of the cyclic carbonate ring. Two primary pathways exist: Direct Fluorination (Industrial/Flow Chemistry) and Deoxyfluorination (Laboratory Scale).

Pathway A: Direct Fluorination (Microreactor Technology)

This method, detailed in flow chemistry studies (e.g., Hill, 2013), utilizes elemental fluorine gas acting upon propylene carbonate. It requires precise temperature control to prevent ring opening or over-fluorination.

Protocol Summary:

- Substrate: 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate).

- Reagent: F

gas (diluted with N

, typically 10-20% F

).

- Conditions: Microreactor setup, 0–25°C, solvent-free or in acetonitrile.
- Mechanism: Radical substitution of the methyl protons.
- Purification: Fractional distillation is required to separate the mono- (fluoromethyl), di- (difluoromethyl), and tri- (trifluoromethyl) species.

Pathway B: Deoxyfluorination of Hydroxy-Precursor

For laboratory-scale synthesis requiring high regioselectivity, reacting the hydroxymethyl precursor with a fluorinating agent like DAST (Diethylaminosulfur trifluoride) is preferred.

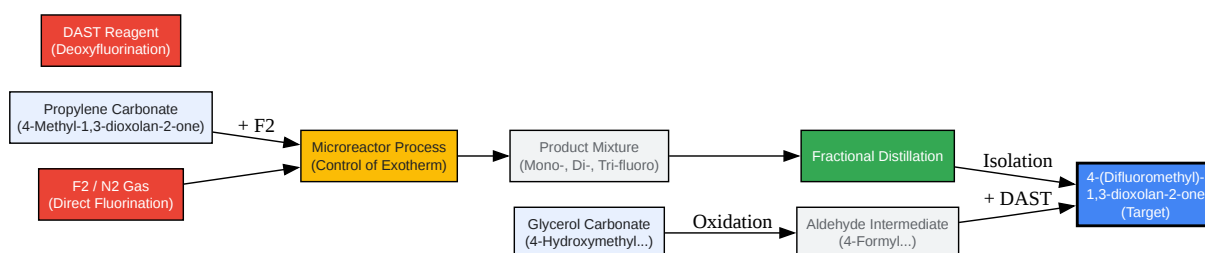
Step-by-Step Protocol:

- Precursor Preparation: Start with 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol carbonate).
- Oxidation (Intermediate): Oxidize to the aldehyde (4-formyl-1,3-dioxolan-2-one) using Dess-Martin Periodinane (DMP) or Swern conditions. Note: The aldehyde is unstable and prone to racemization/decomposition.
- Fluorination:
 - Cool the aldehyde solution (in CH₂Cl₂) to -78°C.
 - Add DAST (2.2 equivalents) dropwise under Argon.
 - Allow to warm to Room Temperature (RT) over 12 hours.
- Quenching: Pour into saturated NaHCO₃ (Caution: vigorous CO₂ evolution).
- Isolation: Extract with DCM, dry over MgSO₄

, and purify via vacuum distillation.

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow of synthesis options.



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Figure 1: Comparison of Direct Fluorination (Industrial) vs. Deoxyfluorination (Lab) pathways.

Applications in Drug & Battery Research

Lithium-Ion Battery Electrolytes

In battery research, 4-(Difluoromethyl)-1,3-dioxolan-2-one serves as a "SEI-forming additive." [\[3\]](#)[\[4\]](#)[\[5\]](#)

- Mechanism: The electron-withdrawing -CHF

group lowers the LUMO energy of the carbonate, promoting reduction at the anode surface before the bulk solvent (EC/DMC) decomposes.

- Advantage: The resulting SEI film is rich in LiF and polycarbonates but differs from the FEC-derived film by being slightly more flexible due to the retained C-H bonds in the substituent, potentially offering better stability during silicon anode volume expansion.

Chiral Synthons in Medicinal Chemistry

While less common than in batteries, the chiral form (4R or 4S) can serve as a building block for introducing the difluoromethyl group into bioactive molecules. The cyclic carbonate ring can be opened by nucleophiles (amines, alkoxides) to yield carbamates or hydroxy-difluoro-derivatives, which are bioisosteres for alcohols or thiols.

References

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